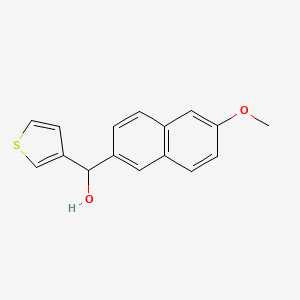

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

CAS No.:

Cat. No.: VC13414823

Molecular Formula: C16H14O2S

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O2S |

|---|---|

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | (6-methoxynaphthalen-2-yl)-thiophen-3-ylmethanol |

| Standard InChI | InChI=1S/C16H14O2S/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3 |

| Standard InChI Key | DUUBOLPJYZFDFQ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O |

Introduction

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is a complex organic compound that combines structural elements from both naphthalene and thiophene rings. This compound is of interest in organic chemistry due to its unique structure and potential applications in various fields. The molecular formula of this compound is C16H14O2S, with a molecular weight of 270.35 g/mol .

Synthesis and Chemical Reactions

While specific synthesis methods for (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts alkylation or Grignard reactions to form the carbon-carbon bonds between the aromatic rings and the methanol group.

For related compounds, such as (6-methoxynaphthalen-2-yl)methanol, biotransformation studies have shown limited oxidation using certain microorganisms like Candida parapsilosis ATCC 7330, indicating potential challenges in modifying these compounds through biological means .

Biological and Pharmacological Potential

Although direct research on (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is limited, compounds with similar structures may exhibit biological activities due to their aromatic rings, which can participate in hydrophobic interactions with biological targets. For instance, naphthalene derivatives have been explored for their potential in cancer therapy by targeting proteins like Mcl-1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume